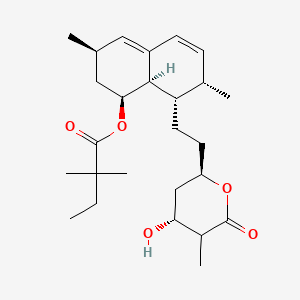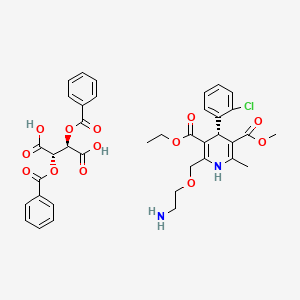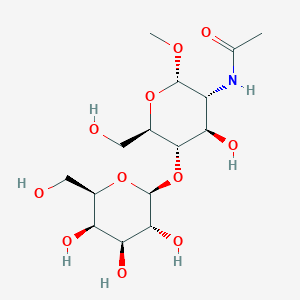
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is a deuterium-labeled compound used in various scientific research fields. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. The compound is often utilized in studies involving metabolic pathways, organic synthesis, and as a reference standard in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester typically involves the acetylation of glucuronic acid derivatives. The process includes the use of deuterium-labeled reagents to introduce the deuterium atoms into the molecule. Common reagents used in the synthesis include acetic anhydride and deuterated methanol. The reaction is usually carried out under mild conditions to preserve the integrity of the glucuronic acid structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Utilized in metabolic studies to trace the pathways of glucuronic acid derivatives.
Medicine: Employed in pharmacokinetic studies to understand the metabolism of drugs that undergo glucuronidation.
Industry: Used in the production of high-purity chemicals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester involves its incorporation into metabolic pathways where glucuronic acid derivatives play a role. The compound acts as a substrate for enzymes involved in glucuronidation, a process that attaches glucuronic acid to various substrates, enhancing their solubility and excretion from the body . The deuterium labeling allows for precise tracking and analysis of these metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl(methyl 2,3,4-tri-O-acetyl-beta-d-glucopyranosid)uronate: Similar in structure but lacks deuterium labeling.
Methyl-d3- 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester: Another deuterium-labeled compound used for similar applications.
Uniqueness
Methyl-d3 Triacetate-beta-D-glucopyranosiduronic Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The presence of deuterium atoms allows for more accurate tracking and quantification in various research applications, making it a valuable tool in scientific investigations.
Propiedades
Fórmula molecular |
C14H20O10 |
|---|---|
Peso molecular |
351.32 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(trideuteriomethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1/i5D3 |
Clave InChI |
WQZLHCDEZYULJJ-CBEVRSNFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)

![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)





![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)


